Cas no 75007-94-2 (3H-Imidazo[4,5-c]pyridine,2-(4-chlorophenyl)-)

3H-Imidazo[4,5-c]pyridine,2-(4-chlorophenyl)- structure
75007-94-2 structure
Product Name:3H-Imidazo[4,5-c]pyridine,2-(4-chlorophenyl)-
CAS No:75007-94-2
MF:C12H8ClN3
MW:229.665020942688
CID:565602
PubChem ID:153617
Update Time:2025-04-19

3H-Imidazo[4,5-c]pyridine,2-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-c]pyridine,2-(4-chlorophenyl)-
    • 2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine
    • 2-(4-chlorophenyl)-3H-imidazo[4,5-c]pyridine
    • 2-(4-chlorophenyl)-1(3)H-imidazo[4,5-c]pyridine
    • 2-(4-Chloro-phenyl)-1H-imidazo[4,5-c]pyridine
    • 2-(4-chlorophenyl)-3H-imidazo<4,5-c>pyridine
    • 2(4-chlorophenyl)imidazo[4,5-c]pyridine
    • SCHEMBL9694046
    • BDBM96629
    • DTXSID50225983
    • cid_153617
    • Z276119516
    • Oprea1_303207
    • AKOS000631224
    • 75007-94-2
    • Cambridge id 5637938
    • CCG-20445
    • 1H-Imidazo(4,5-c)pyridine, 2-(4-chlorophenyl)-
    • AB00091498-01
    • AKOS001604901
    • SCHEMBL7278387
    • Oprea1_850977
    • Oprea1_417813
    • SR-01000493935
    • 2-(4-chlorophenyl)imidazo[4,5-c]pyridine
    • HMS2537F14
    • SR-01000493935-1
    • MLS000550832
    • 2-(4-CHLOROPHENYL)-1H-IMIDAZO[4,5-C]PYRIDINE
    • BRD-K25707113-001-08-3
    • Oprea1_348112
    • SMR000174680
    • CHEMBL1589612
    • NCGC00245093-01
    • 2-(4-chlorophenyl)-5h-imidazo[4,5-c]pyridine
    • Inchi: 1S/C12H8ClN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
    • InChI Key: RBDQHKDYQDAOJG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC2C=CN=CC=2N1

Computed Properties

  • Exact Mass: 229.04100
  • Monoisotopic Mass: 229.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57000
  • LogP: 3.27830
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd